molecular formula C24H23BrN4O2S B12346164 2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide

2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide

Cat. No.: B12346164
M. Wt: 511.4 g/mol
InChI Key: ZEBKCLXJCSXTQF-UHFFFAOYSA-N
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Description

2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide is a complex organic compound with a unique structure that includes a brominated indole moiety fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide typically involves multi-step organic reactions The process begins with the preparation of the indole and pyrimidine precursors, followed by their fusion and subsequent bromination

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, potentially leading to debromination or alcohol formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or debrominated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where brominated indole derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of 2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The brominated indole moiety may play a key role in binding to these targets, while the sulfanyl and N-cyclohexylacetamide groups could modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methylacetamide
  • **2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-ethylacetamide

Uniqueness

The uniqueness of 2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide lies in its specific structural features, such as the cyclohexylacetamide group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C24H23BrN4O2S

Molecular Weight

511.4 g/mol

IUPAC Name

2-[(8-bromo-4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C24H23BrN4O2S/c25-15-11-12-19-18(13-15)21-22(27-19)23(31)29(17-9-5-2-6-10-17)24(28-21)32-14-20(30)26-16-7-3-1-4-8-16/h2,5-6,9-13,16,27H,1,3-4,7-8,14H2,(H,26,30)

InChI Key

ZEBKCLXJCSXTQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=C3C=C(C=C5)Br

Origin of Product

United States

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